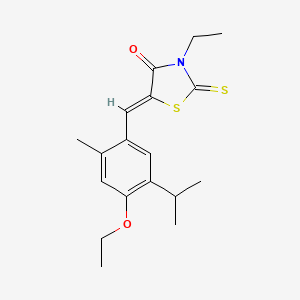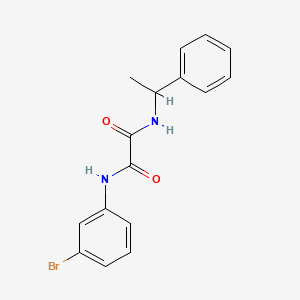
(4-chlorophenyl)(2,4-dinitro-1-naphthyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chlorophenyl)(2,4-dinitro-1-naphthyl)amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CDNA and has been synthesized by different methods. The purpose of
Mecanismo De Acción
The mechanism of action of CDNA involves the formation of a complex with NO, which leads to a change in the electronic properties of the molecule and subsequent fluorescence emission. The binding of CDNA to NO is believed to occur through the formation of a hydrogen bond between the amino group of CDNA and the oxygen atom of NO.
Biochemical and Physiological Effects:
CDNA has been shown to have minimal toxicity and does not have any significant effects on the biochemical and physiological processes in cells and tissues. However, the use of CDNA in biological systems may interfere with the normal levels of NO, which could have downstream effects on various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CDNA is its selectivity and sensitivity for the detection of NO in biological systems. CDNA is also relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. However, the use of CDNA in biological systems requires careful consideration of the potential effects on NO levels and downstream physiological processes.
Direcciones Futuras
There are several future directions for the use of CDNA in scientific research. One potential application is the development of CDNA-based sensors for the detection of NO in vivo. Another potential direction is the modification of CDNA to improve its selectivity and sensitivity for the detection of NO. Additionally, the use of CDNA in combination with other fluorescent probes could provide a more comprehensive understanding of the role of NO in various physiological processes.
Métodos De Síntesis
CDNA can be synthesized by different methods, including the reaction of 4-chloroaniline with 2,4-dinitro-1-naphthol in the presence of a catalyst. The reaction can be carried out in various solvents, such as acetic acid, ethanol, and methanol. The product can be purified by recrystallization and characterized by various spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy.
Aplicaciones Científicas De Investigación
CDNA has been used in various scientific research applications, including as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. NO is an important signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. CDNA has been shown to selectively bind to NO and emit fluorescence upon binding, making it a useful tool for the detection of NO in biological systems.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2,4-dinitronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O4/c17-10-5-7-11(8-6-10)18-16-13-4-2-1-3-12(13)14(19(21)22)9-15(16)20(23)24/h1-9,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRAACBAPSPIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2NC3=CC=C(C=C3)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2,4-dinitronaphthalen-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)amino]phenyl}-1-adamantanol](/img/structure/B4927204.png)
![2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B4927206.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4927221.png)

![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B4927248.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B4927250.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4927278.png)
![{1-[(2-methoxy-1-naphthyl)methyl]-2-pyrrolidinyl}methanol](/img/structure/B4927290.png)

![N-(3-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4927299.png)
![ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(methoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4927300.png)